molecular formula C18H13FN2O3S B10821582 2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

Cat. No.: B10821582
M. Wt: 356.4 g/mol
InChI Key: LDMHZAQFLWCKDT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TUG-1197 involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Synthetic Route:

    Formation of Benzothiazole Ring: The initial step involves the cyclization of a suitable precursor to form the benzothiazole ring.

    Introduction of Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced through a nucleophilic substitution reaction.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form TUG-1197.

Industrial Production Methods: While specific industrial production methods for TUG-1197 are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

TUG-1197 undergoes various chemical reactions, including:

    Oxidation: TUG-1197 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives, although this is less common.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridin-2-yloxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidized Derivatives: These products result from the oxidation of specific functional groups within TUG-1197.

    Reduced Derivatives: These products result from the reduction of specific functional groups within TUG-1197.

    Substituted Derivatives: These products result from the substitution of the pyridin-2-yloxy group with other nucleophiles.

Scientific Research Applications

TUG-1197 has been extensively studied for its potential therapeutic applications, particularly in the fields of metabolic disorders and inflammation .

    Chemistry: TUG-1197 serves as a valuable tool compound for studying the structure-activity relationships of FFA4 agonists.

    Biology: The compound is used to investigate the biological functions of FFA4 in various tissues, including the gastrointestinal tract, lungs, and adipose tissue.

    Medicine: TUG-1197 has shown promise in preclinical studies for the treatment of obesity, type 2 diabetes, and inflammatory diseases. It has been shown to regulate the secretion of hormones involved in glucose metabolism and appetite control.

    Industry: The compound’s potential therapeutic applications make it a candidate for drug development and pharmaceutical research.

Mechanism of Action

TUG-1197 exerts its effects by selectively activating the free fatty acid receptor 4 (FFA4). Upon binding to FFA4, TUG-1197 induces a conformational change in the receptor, leading to the activation of downstream signaling pathways .

Molecular Targets and Pathways:

    FFA4 Activation: TUG-1197 binds to FFA4, leading to the activation of G protein-coupled signaling pathways.

    Calcium Mobilization: The activation of FFA4 by TUG-1197 results in an increase in intracellular calcium levels, which plays a crucial role in various cellular processes.

    Anti-inflammatory Effects: TUG-1197 has been shown to exert anti-inflammatory effects by modulating the release of pro-inflammatory cytokines.

Comparison with Similar Compounds

    Compound 2: Another FFA4 agonist with similar activity but different structural features.

    GSK137647A: A nonacidic sulfonamide FFA4 agonist with comparable potency.

Uniqueness of TUG-1197:

    Selectivity: TUG-1197 is highly selective for FFA4 and does not show significant activity on other free fatty acid receptors such as FFA1, FFA2, and FFA3.

    Potency: TUG-1197 exhibits high potency in activating FFA4, making it a valuable tool for studying the receptor’s functions.

Properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3-fluoro-5-pyridin-2-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C18H13FN2O3S/c19-14-9-15(11-16(10-14)24-18-7-3-4-8-20-18)21-12-13-5-1-2-6-17(13)25(21,22)23/h1-11H,12H2

InChI Key

LDMHZAQFLWCKDT-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N1C3=CC(=CC(=C3)F)OC4=CC=CC=N4

Origin of Product

United States

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